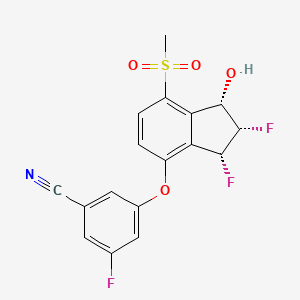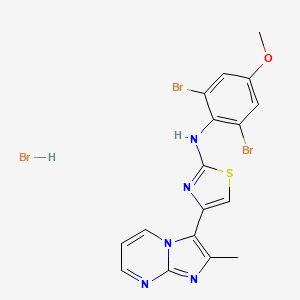
NIR dye-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIR dye-1 is a near-infrared (NIR) fluorescent dye . It has absorption and emission in the NIR region, while retaining an optically tunable hydroxyl group . Near-infrared dyes show light absorption in the near-infrared area of 700-2000 nm .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple components . The molecular overtone and combination bands seen in the near-IR are typically very broad, leading to complex spectra .
Chemical Reactions Analysis
This compound has been used in various applications such as pharmaceutical, food and agrochemical quality control, atmospheric chemistry, combustion research, and knowledge . It has also been used in fluorescence imaging for biomedical applications .
Physical And Chemical Properties Analysis
This compound exhibits properties such as water solubility, aggregation, quantum yields, singlet excited state lifetime, and excitation wavelength, which determines tissue penetration . It is not a particularly sensitive technique, but it can be very useful in probing bulk material with little or no sample preparation .
Aplicaciones Científicas De Investigación
1. Application in FRET Biosensors
NIR dye-1, specifically the heptamethine cyanine dye NIR-1, is a crucial component in the development of Fluorescence Resonance Energy Transfer (FRET) biosensors. These biosensors have applications in various fields such as determining protein structure and conformation, studying receptor/ligand interactions, and detecting cellular exposure to environmental toxins. The development of NIR FRET biosensors offers significant advantages over existing systems, including efficient and environmentally conscious synthesis using microwave technology (Winstead et al., 2007).
2. Bioimaging Applications
NIR dyes are increasingly used for bioimaging due to their deep photon penetration in tissues, minimal photo-damage to biological samples, and low background auto-fluorescence. They are particularly effective in monitoring levels of various biologically relevant species in cells and organisms. The design and applications of NIR fluorescent probes have expanded, with probes developed for sensing ROS/RNS, metal ions, anions, enzymes, pH changes, and other species (Guo et al., 2014).
3. Tumor Imaging and Therapies
NIR dyes, functioning in the NIR region, have shown remarkable success in imaging and treating tumors both in vitro and in vivo. Their applications in clinical practices, particularly in tumor-specific imaging, photothermal, and photodynamic therapies, have made rapid gains. NIR dyes have also been highlighted for their potential in diagnostic and therapeutic applications due to their ability to overcome limitations of conventional NIR organic dyes (Yuan et al., 2013).
4. Fluorescence Imaging in Living Animals
NIR dyes are used to develop fluorescence imaging techniques for living animals. These dyes, with carboxylic-acid-modulated fluorescence ON/OFF switching, offer high fluorescence quantum yields, good photostability, and chemical stability, making them suitable for imaging endogenously produced biological species in living animals (Yuan et al., 2012).
5. NIR Fluorescence Bioimaging
NIR dyes based on small organic molecules are crucial in chemical biology for imaging applications due to reduced light scattering, high tissue penetration, and minimal autofluorescence from biological samples. They play a significant role in the development of ongoing NIR fluorophore design strategies and their anticipated applications in bioimaging (Escobedo et al., 2010).
Mecanismo De Acción
Direcciones Futuras
The development of NIR fluorescent probes like NIR dye-1 over the past few decades has changed the way that biomolecules are imaged, representing one of the most rapidly progressing areas of research . Future research directions include the development of more efficient NIR fluorescent probes and expanding their applications in various fields .
Propiedades
Número CAS |
1392488-07-1 |
|---|---|
Fórmula molecular |
C26H25NO8S2 |
Peso molecular |
543.605 |
Nombre IUPAC |
3-hydroxy-4-sulfo-5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthene-2-sulfonate |
InChI |
InChI=1S/C26H25NO8S2/c1-26(2)18-9-4-5-10-19(18)27(3)21(26)12-11-15-7-6-8-16-13-17-14-20(36(29,30)31)22(28)25(37(32,33)34)24(17)35-23(15)16/h4-5,9-14H,6-8H2,1-3H3,(H2,29,30,31,32,33,34) |
Clave InChI |
QPJLDQIEJYZMPZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C4C(=CC5=CC(=C(C(=C5O4)S(=O)(=O)O)O)S(=O)(=O)[O-])CCC3)C)C |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
QUN88071; QUN-88071; QUN 88071; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)
